Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

Medicinal Chemistry Lipophilicity ADME Prediction

Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate (CAS 61346-40-5; C11H11BrO2; MW 255.11 g/mol; purity ≥95%) is a regiospecifically brominated indene derivative featuring a methyl ester at the 1-position. As a representative of the 6-bromo-substituted 2,3-dihydro-1H-indene-1-carboxylate class, this compound serves primarily as a synthetic building block in medicinal chemistry and materials science.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
CAS No. 61346-40-5
Cat. No. B3192191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate
CAS61346-40-5
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H11BrO2/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9H,3,5H2,1H3
InChIKeyOAOGADSFXISRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate (CAS 61346-40-5): Procurement & Technical Baseline for the 6-Bromo-Indene Scaffold


Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate (CAS 61346-40-5; C11H11BrO2; MW 255.11 g/mol; purity ≥95%) is a regiospecifically brominated indene derivative featuring a methyl ester at the 1-position [1]. As a representative of the 6-bromo-substituted 2,3-dihydro-1H-indene-1-carboxylate class, this compound serves primarily as a synthetic building block in medicinal chemistry and materials science. Its distinguishing structural features—a reactive aryl bromide handle at the 6-position and a carboxylic ester at the 1-position—enable a range of transition metal-catalyzed cross-coupling reactions and further functionalization to generate complex indene-containing scaffolds [2]. The compound is commercially available from specialty chemical suppliers, typically requiring storage at 2–8 °C, and is used exclusively for R&D applications . Unlike the non-brominated parent methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS 26452-96-0, MW 176.21 g/mol) , this brominated variant provides a functional handle that is essential for modular synthetic elaboration .

Why In-Class 6-Bromo-Indene Carboxylates Cannot Be Interchanged: Evidence-Based Differentiation of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate (CAS 61346-40-5)


The 6-bromo-2,3-dihydro-1H-indene-1-carboxylate scaffold is characterized by subtle but functionally critical variations in ester moiety (methyl vs. ethyl), bromine substitution pattern (5- vs. 6-position), and oxidation state of the indene core. These variations directly impact physicochemical properties such as lipophilicity (LogP), molecular weight, and steric accessibility, which in turn govern synthetic compatibility in cross-coupling reactions and the pharmacokinetic profiles of downstream products. For instance, replacing the methyl ester (MW 255.11 g/mol, LogP ~2.65) [1] with the ethyl ester analog (MW 269.13 g/mol, boiling point ~210 °C) alters volatility, solubility, and the steric environment of the ester carbonyl, potentially affecting reaction yields in multi-step sequences. Similarly, the 6-bromo isomer (target compound) differs from the 5-bromo isomer (CAS 112933-48-9) in regioselective cross-coupling outcomes, as the 6-position provides distinct electronic and steric properties for palladium-catalyzed transformations [2]. These differences are not merely academic; they translate into measurable variations in synthetic efficiency and biological activity, making generic substitution a high-risk proposition in both discovery and process chemistry .

Quantitative Differentiation of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate (CAS 61346-40-5) from Key Analogs and Alternatives


Comparative Lipophilicity: LogP Value of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate vs. Non-Brominated Parent

The target compound (methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate) exhibits a calculated LogP value of 2.65190 [1]. In contrast, the non-brominated parent compound, methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS 26452-96-0), has a lower LogP of approximately 1.46 [2]. This difference arises from the bromine substituent, which increases molecular hydrophobicity.

Medicinal Chemistry Lipophilicity ADME Prediction

Molecular Weight Comparison: Methyl Ester vs. Ethyl Ester Analog

The target compound (methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate) has a molecular weight of 255.11 g/mol [1]. Its closely related ethyl ester analog (ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate, same CAS 61346-40-5 in some vendor listings) has a molecular weight of 269.13 g/mol . This 14.02 g/mol difference reflects the mass of a single methylene (CH2) unit.

Process Chemistry Property Comparison Synthetic Intermediate Selection

Regioisomeric Selectivity in Cross-Coupling: 6-Bromo vs. 5-Bromo Indene Carboxylates

The 6-bromoindene scaffold, from which the target compound is derived, is specifically utilized in Suzuki coupling to prepare ethylene-bis(indenyl) ligands [1]. In contrast, the 5-bromo isomer (methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate, CAS 112933-48-9) presents a different electronic and steric environment. While direct quantitative coupling yields comparing the two isomers are not available in the public domain, the literature establishes that 4-, 5-, and 6-bromoindenes serve as distinct precursors for different inhibitor classes, including Na+/H+ exchanger inhibitors and histone lysine specific demethylases [1].

Organometallic Chemistry Cross-Coupling Regioselectivity

High-Value Application Scenarios for Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate (CAS 61346-40-5)


Synthesis of Ethylene-Bis(Indenyl) Ligands for Metallocene Catalysts

This compound serves as a direct precursor for 6-bromoindene, which is then elaborated via Suzuki coupling to yield ethylene-bis(indenyl) ligands [1]. These ligands are critical components in the development of ansa-metallocene catalysts used for stereoselective olefin polymerization. The 6-position bromine handle on the indene ring allows for modular attachment of various aryl and vinyl groups, enabling fine-tuning of catalyst activity and polymer microstructure [2].

Building Block for Na+/H+ Exchanger (NHE) Inhibitors and Epigenetic Probes

The 6-bromoindene core, derived from the target compound after ester hydrolysis and manipulation, is utilized in the synthesis of inhibitors targeting the Na+/H+ exchanger (NHE) [1]. Furthermore, 6-bromoindenes are specifically employed to develop inhibitors of histone lysine specific demethylases (LSD1/KDM1A), a class of epigenetic enzymes implicated in cancer [1]. The 6-bromo substitution pattern is a key structural requirement for activity in these chemotypes, as demonstrated by structure-activity relationship (SAR) studies cited in the literature [1].

Modular Scaffold for Sonogashira and Stille Cross-Coupling Libraries

The 6-bromoindene framework is a validated substrate for Sonogashira coupling with alkynes to yield alkynylindenes, and for Stille coupling with vinyl stannanes to yield vinylindenes with high regio- and stereoselectivity [1]. While the iodoindene analogs are often more reactive, the bromoindene scaffold (as found in the target compound) offers a balanced profile of stability and reactivity suitable for generating diverse compound libraries in drug discovery. The methyl ester functionality at the 1-position provides an additional orthogonal handle for further diversification, such as amide bond formation or reduction to the corresponding alcohol.

Mechanistic Probe for Dioxygenase-Catalyzed Benzylic Hydroxylation

5- and 6-bromoindene are specifically used as substrates to study the mechanism of dioxygenase-catalyzed benzylic hydroxylation [1]. The bromine substituent serves as a heavy atom label for X-ray crystallography or as an NMR probe to elucidate the stereochemical course of enzymatic oxidation. The target compound, after conversion to 6-bromoindene, can be employed in such mechanistic enzymology studies to map active site topology and probe the catalytic mechanism of non-heme iron dioxygenases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.